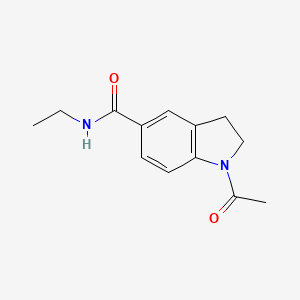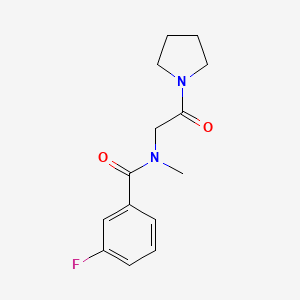![molecular formula C15H14FNO2 B7473100 [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone, also known as FPYMM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it has been suggested that [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone may act by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is its relatively simple synthesis method, which allows for large-scale production. However, the compound has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the safety and toxicity profile of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone.
Direcciones Futuras
There are several potential future directions for the study of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of analogs with improved solubility and potency. Another potential direction is the investigation of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, the potential use of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a therapeutic agent in other disease states, such as inflammatory bowel disease, warrants further investigation.
Conclusion:
In conclusion, [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is a synthetic compound with potential therapeutic applications in the fields of inflammation, cancer, and neurodegenerative diseases. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a therapeutic agent.
Métodos De Síntesis
The synthesis of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-fluoroacetophenone with furfural in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product. The synthesis method has been optimized to improve the yield and purity of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
[5-(2-fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-12-6-2-1-5-11(12)13-7-8-14(19-13)15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYFVILIMTYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

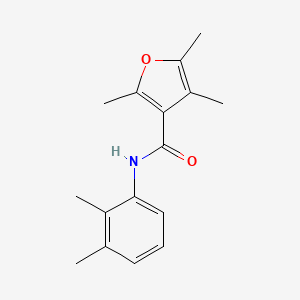




![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)

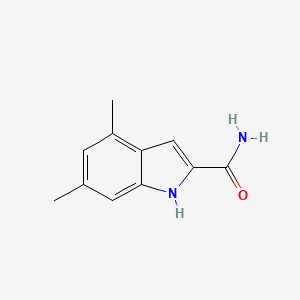
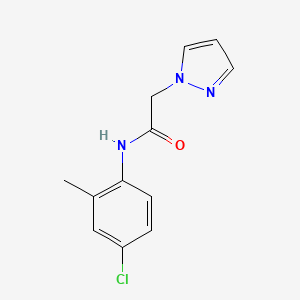
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
